molecular formula C14H8BrClN4S B188730 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- CAS No. 57801-97-5

6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-

Cat. No. B188730
CAS RN: 57801-97-5
M. Wt: 379.7 g/mol
InChI Key: JTELAICMLYYCCL-UHFFFAOYSA-N
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Description

“6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-” is a chemical compound with the molecular formula C15H11BrN4S . It has a molecular weight of 359.24 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 535.2±60.0 °C and a predicted density of 1.70±0.1 g/cm3 . Its pKa is predicted to be 2.09±0.40 .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Analysis

Kuruvilla et al. (2018) conducted a detailed study on the spectroscopic properties of a derivative of 2-bromo-4-(2-chlorophenyl)-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine using FT-IR and FT-Raman techniques. The study involved quantum mechanical methods to interpret and predict vibrational spectra. This compound showed biological activity potential due to its low softness value and high electrophilicity index. The research also involved analyzing the molecular electrostatic potential, HOMO LUMO energies, natural bond orbital, and thermodynamic properties at different temperatures, providing insights into its antidepressant capabilities through molecular docking studies (Kuruvilla et al., 2018).

Pharmacological Contributions

A series of derivatives of 2-bromo-4-(2-chlorophenyl)-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine were synthesized and evaluated for their pharmacological activity. Kawakami et al. (1996) focused on compounds with various substituents at the 2- and 6-positions. The study discovered that the length of the alkyl or arylalkyl side chain at the 2-position enhanced the affinity for the platelet activating factor (PAF) receptor. This led to the successful development of specific antagonists for the PAF receptor that are now under clinical trials (Kawakami et al., 1996).

Mass Spectrometry Analysis

Celma (1994) conducted a study on the mass spectrometry of some derivatives of 6-(2-chlorophenyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido[4′,3′-4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine. This study provided insights into the electron impact and chemical ionization mass spectra of these compounds, aiding in the elucidation of their fragmentation pattern. Such studies are crucial for understanding the molecular structure and properties of these derivatives (Celma, 1994).

Synthesis and Pharmacokinetics

Miyazawa et al. (1992) focused on the synthesis of a specific hapten for E6123, a potent PAF receptor antagonist, to facilitate the establishment of a radioimmunoassay for examining its pharmacokinetics at low doses. This study contributed significantly to understanding the pharmacokinetics and potential therapeutic applications of this compound (Miyazawa et al., 1992).

properties

IUPAC Name

4-bromo-7-(2-chlorophenyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN4S/c15-11-5-9-13(8-3-1-2-4-10(8)16)17-6-12-19-18-7-20(12)14(9)21-11/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTELAICMLYYCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NN=CN2C3=C(C=C(S3)Br)C(=N1)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206504
Record name 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-

CAS RN

57801-97-5
Record name 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057801975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-
Reactant of Route 2
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-
Reactant of Route 3
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-
Reactant of Route 4
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-
Reactant of Route 5
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-
Reactant of Route 6
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)-

Citations

For This Compound
1
Citations
IPC Class, A USPC - The Journal of Pharmacology and …, 2013 - patentsencyclopedia.com
Compounds and Methods for Treating Pain - Patent application Patents - stay tuned to the technology Inventors list Assignees list Classification tree browser Top 100 Inventors Top 100 …
Number of citations: 1 www.patentsencyclopedia.com

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